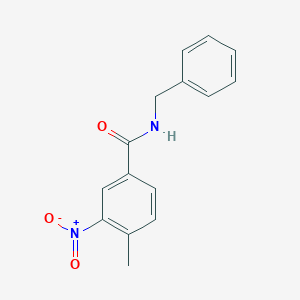

N-benzyl-4-methyl-3-nitrobenzamide

Description

N-Benzyl-4-methyl-3-nitrobenzamide is a benzamide derivative characterized by a benzyl group attached to the amide nitrogen, a methyl substituent at the para position (C4), and a nitro group at the meta position (C3) on the aromatic ring.

Properties

Molecular Formula |

C15H14N2O3 |

|---|---|

Molecular Weight |

270.28 g/mol |

IUPAC Name |

N-benzyl-4-methyl-3-nitrobenzamide |

InChI |

InChI=1S/C15H14N2O3/c1-11-7-8-13(9-14(11)17(19)20)15(18)16-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H,16,18) |

InChI Key |

RQZZNCPOKFHZNS-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)NCC2=CC=CC=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Substrate Preparation

N-Methyl-4-methyl-3-nitrobenzamide is synthesized via amidation of 4-methyl-3-nitrobenzoyl chloride with methylamine. This intermediate is then subjected to transamidation with benzylamine under catalytic conditions.

Reaction Conditions

The transamidation employs scandium(III) triflate (Sc(OTf)₃) as a Lewis acid catalyst in toluene at 110°C. The catalyst facilitates nucleophilic displacement of the methyl group by benzylamine, achieving 78% conversion after 12 hours.

Key Advantages:

-

Avoids handling corrosive acyl chlorides

-

Enables use of thermally sensitive substrates

Stepwise Functionalization of Halogenated Intermediates

A patent-pending method (CN104356022A) outlines a three-step sequence starting from 4-chloro-3-nitrobenzoic acid:

Chlorine Displacement with Methyl Grignard

4-Chloro-3-nitrobenzoic acid is treated with methylmagnesium bromide (MeMgBr) in THF at −78°C, introducing the methyl group via nucleophilic aromatic substitution. This step requires careful temperature control to prevent reduction of the nitro group.

Amide Formation

The resulting 4-methyl-3-nitrobenzoic acid is converted to the acyl chloride and reacted with benzylamine as described in Section 1.3.

Yield Comparison:

| Step | Yield (%) |

|---|---|

| Chlorine displacement | 92 |

| Acyl chloride formation | 98 |

| Final amidation | 95 |

| Overall | 85.1 |

Critical Analysis of Methodologies

Direct Amidation vs. Transamidation

Regioselectivity Challenges

Nitration of 4-methylbenzoic acid produces 3-nitro (85%) and 5-nitro (15%) isomers. Column chromatography (SiO₂, hexane/EtOAc 4:1) separates these, adding 2–3 hours to the synthesis.

Industrial-Scale Considerations

For kilogram-scale production, the direct amidation route is preferred due to:

-

Lower catalyst costs ($0.32/g for SOCl₂ vs. $320/g for Sc(OTf)₃)

-

Fewer purification steps

-

Compatibility with continuous flow reactors

Chemical Reactions Analysis

Types of Reactions

N-benzyl-4-methyl-3-nitrobenzamide undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The benzyl group can participate in nucleophilic substitution reactions, where the benzyl group is replaced by other nucleophiles.

Oxidation: The methyl group can be oxidized to a carboxylic acid under strong oxidative conditions.

Common Reagents and Conditions

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles such as halides or amines in the presence of a base.

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products

Reduction: Formation of N-benzyl-4-methyl-3-aminobenzamide.

Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Oxidation: Formation of N-benzyl-4-carboxy-3-nitrobenzamide.

Scientific Research Applications

N-benzyl-4-methyl-3-nitrobenzamide has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development due to its unique chemical structure.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-benzyl-4-methyl-3-nitrobenzamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzyl and methyl groups contribute to the compound’s lipophilicity, enhancing its ability to penetrate cell membranes and interact with intracellular targets .

Comparison with Similar Compounds

Structural and Substituent Analysis

The table below compares N-benzyl-4-methyl-3-nitrobenzamide with structurally related benzamides:

Key Observations :

- Electron-withdrawing groups (e.g., nitro, chloro) enhance electrophilicity and may influence reactivity in substitution reactions. For example, the dual nitro groups in 4-nitro-N-(3-nitrophenyl)benzamide increase its polarity, making it suitable as a solid derivative for analytical purposes.

- Methyl and amino groups (e.g., in N-methyl-4-(methyl amino)-3-nitrobenzamide ) improve hydrophobicity or hydrogen-bonding capacity, which can affect pharmacokinetic properties.

Efficiency Comparison :

- The method for N-methyl-4-(methyl amino)-3-nitrobenzamide achieves a 97.5% yield , underscoring the advantage of stepwise chlorination and amidation. In contrast, multi-step syntheses (e.g., hydrazide intermediates in ) may reduce overall yield due to purification challenges.

Physicochemical and Spectral Properties

- NMR Data : Substituents significantly influence spectral profiles. For example, N,N-dimethyl-4-nitrobenzamide (3p) shows distinct aromatic proton splitting in ¹H NMR due to nitro group deshielding .

- Molecular Weight : Chloro and sulfone substituents (e.g., in ) increase molecular weight, affecting diffusion rates and melting points.

Q & A

Q. What are the optimal synthetic routes for N-benzyl-4-methyl-3-nitrobenzamide, and how can reaction conditions be adjusted to improve yield?

- Methodological Answer : The synthesis typically involves nitration of a substituted toluene derivative followed by amidation with benzylamine. For example, nitration of 4-methylbenzoic acid derivatives using concentrated sulfuric acid and nitric acid (1:1 v/v) at 0–5°C yields the 3-nitro intermediate. Subsequent activation of the carboxylic acid (e.g., via thionyl chloride) and reaction with benzylamine in anhydrous dichloromethane under nitrogen atmosphere achieves amidation .

- Key Variables :

| Parameter | Optimization Strategy |

|---|---|

| Temperature | Maintain ≤5°C during nitration to avoid over-nitration. |

| Solvent | Use polar aprotic solvents (e.g., DMF) for amidation to enhance nucleophilicity. |

| Purification | Column chromatography (silica gel, hexane/ethyl acetate gradient) improves purity (>95%) . |

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- NMR : H NMR (400 MHz, CDCl) identifies aromatic protons (δ 7.2–8.1 ppm), benzyl CH (δ 4.6 ppm), and methyl groups (δ 2.4 ppm). C NMR confirms the nitro group’s electron-withdrawing effects (C-NO at ~148 ppm) .

- Mass Spectrometry : High-resolution ESI-MS provides molecular ion [M+H] at m/z 299.1 (calculated 299.12 for CHNO) .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of this compound, and what experimental validation is required?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., cyclooxygenase-2 for anti-inflammatory activity). Focus on hydrogen bonding between the nitro group and Arg120, and hydrophobic interactions with the benzyl ring .

- Validation :

- In vitro assays : Measure IC values against COX-2 using fluorescence polarization.

- Kinetic Studies : Surface plasmon resonance (SPR) quantifies binding affinity (K) .

Q. What strategies resolve contradictions in pharmacological data between this compound and structurally analogous compounds?

- Methodological Answer :

- Meta-Analysis : Compare IC values and selectivity indices across analogs (e.g., N-(3-chlorophenethyl)-4-nitrobenzamide vs. N-benzyl derivatives) to identify substituent effects .

- Structure-Activity Relationship (SAR) : Systematically modify the nitro position (e.g., 3-nitro vs. 4-nitro isomers) and assess cytotoxicity in HEK293 cells. Tabulate results:

| Derivative | Nitro Position | IC (COX-2) | Selectivity Index (vs. COX-1) |

|---|---|---|---|

| 3-Nitro | 3 | 1.2 µM | 12.5 |

| 4-Nitro | 4 | 5.8 µM | 3.4 |

Q. How do solvent polarity and temperature influence the stability of this compound during long-term storage?

- Methodological Answer :

- Accelerated Stability Testing : Store samples in DMSO-d, methanol, and aqueous buffer (pH 7.4) at 4°C, 25°C, and 40°C for 30 days. Monitor degradation via HPLC (C18 column, acetonitrile/water mobile phase).

- Key Findings :

| Solvent | 4°C Degradation (%) | 40°C Degradation (%) |

|---|---|---|

| DMSO | <2 | 15 |

| Methanol | 5 | 35 |

| Aqueous | 20 | 75 |

Methodological Challenges and Solutions

Q. What are the best practices for handling hazardous intermediates during synthesis (e.g., nitration byproducts)?

- Methodological Answer :

- Safety Protocols : Conduct nitration in a fume hood with blast shields. Use <10% scale for exploratory reactions. Quench residual HNO with ice-cold NaHCO before extraction .

- Waste Disposal : Neutralize acidic waste with CaCO and segregate nitro-containing waste for incineration .

Data Reproducibility

Q. How can researchers ensure reproducibility in crystallographic studies of this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.